8-iso Prostaglandin E1

Description

RN given refers to 8-iso-PGE1 & (8 beta,11 alpha,13E,15S)-isome

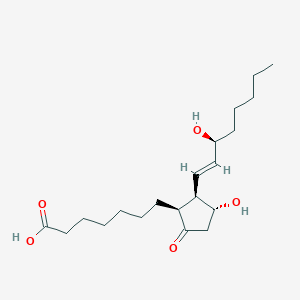

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVPRGQOIOIIMI-JCPCGATGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901185206 | |

| Record name | (8β,11α,13E,15S)-11,15-Dihydroxy-9-oxoprost-13-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Isoprostaglandin E1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21003-46-3 | |

| Record name | (8β,11α,13E,15S)-11,15-Dihydroxy-9-oxoprost-13-en-1-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21003-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoprostaglandin E1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021003463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8β,11α,13E,15S)-11,15-Dihydroxy-9-oxoprost-13-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-EPIPROSTAGLANDIN E1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84W5RE239W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Isoprostaglandin E1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

biological role of 8-iso Prostaglandin E1 in oxidative stress

An In-Depth Technical Guide on the Biological Role of 8-iso-Prostaglandin E1 in Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in the pathophysiology of a wide range of human diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. The non-enzymatic, free radical-catalyzed peroxidation of polyunsaturated fatty acids, such as arachidonic acid, leads to the formation of a diverse family of compounds known as isoprostanes. Among these, the F-series isoprostanes, particularly 8-iso-prostaglandin F2α (8-iso-PGF2α), have been extensively studied and are considered reliable biomarkers of in vivo oxidative stress.[1] Less characterized, but of significant biological interest, are the E-series isoprostanes, including 8-iso-prostaglandin E1 (8-iso-PGE1). This technical guide provides a comprehensive overview of the current understanding of the biological role of 8-iso-PGE1 in oxidative stress, with a focus on its formation, signaling pathways, function as a biomarker, and its effects on various cell types.

Formation and Structure of 8-iso-Prostaglandin E1

8-iso-Prostaglandin E1 is a stereoisomer of prostaglandin E1 (PGE1). Unlike PGE1, which is synthesized through the cyclooxygenase (COX) enzyme pathway, 8-iso-PGE1 is primarily formed in vivo via a non-enzymatic, free radical-catalyzed peroxidation of dihomo-γ-linolenic acid (DGLA). This process is initiated by the abstraction of a hydrogen atom from a methylene group of DGLA by a free radical, leading to the formation of a lipid hydroperoxide, which then undergoes a series of reactions to form a variety of isoprostanes, including 8-iso-PGE1.

It is crucial to note that while the free radical pathway is the primary source of isoprostanes, some studies suggest that COX enzymes can also contribute to their formation, which can complicate the interpretation of isoprostane levels solely as a marker of oxidative stress.[2] The ratio of 8-iso-PGF2α to its COX-derived counterpart, PGF2α, has been proposed as a method to distinguish between chemical and enzymatic lipid peroxidation.[3] A similar approach could potentially be applied to 8-iso-PGE1 and PGE1.

8-iso-PGE1 as a Biomarker of Oxidative Stress

The measurement of isoprostanes in biological fluids such as urine and plasma is considered a gold standard for assessing oxidative stress in vivo. While 8-iso-PGF2α is the most commonly measured isoprostane, 8-iso-PGE1 also serves as a valuable biomarker. Elevated levels of isoprostanes have been documented in a variety of human conditions associated with increased oxidative stress.

Data Presentation: Quantitative Levels of Isoprostanes in Biological Fluids

| Biomarker | Condition | Biological Matrix | Concentration | Citation |

| 8-iso-PGF2α | Coronary Artery Disease | Urine | 9.2 ng/mg creatinine (median) | [4] |

| 8-iso-PGF2α | Non-Coronary Artery Disease | Urine | 6.0 ng/mg creatinine (median) | [4] |

| 8-iso-PGF2α | Acute Myocardial Infarction | Plasma | 290.7 ± 73.9 pg/mL | [5] |

| 8-iso-PGF2α | Stable Coronary Artery Disease | Plasma | 182.0 ± 75.7 pg/mL | [5] |

| 8-iso-PGF2α | No Significant Coronary Artery Disease | Plasma | 118.9 ± 85.5 pg/mL | [5] |

| 8-iso-PGE1 | - | Human Semen | 7 µg/mL | [6] |

Biological Roles and Signaling Pathways of 8-iso-Prostaglandin E1

The biological activities of 8-iso-PGE1 are not as extensively characterized as those of PGE1 or 8-iso-PGF2α. However, emerging evidence suggests that it is a biologically active molecule with potential roles in vasoconstriction, neuro-inflammation, and cytoprotection. Much of our understanding of its signaling is inferred from studies on the closely related 8-iso-PGE2 and PGE1.

Vasoconstrictor Effects

Studies on the related isoprostane, 8-iso-PGE2, have demonstrated potent vasoconstrictor effects in various vascular beds, including the renal and pulmonary circulation.[7] This action is believed to be mediated through the activation of prostanoid TP receptors, the same receptors that mediate the effects of thromboxane A2.[3][4] Antagonists of the TP receptor have been shown to competitively inhibit the vasoconstrictor response to 8-iso-PGE2.[4] It is highly probable that 8-iso-PGE1 exerts similar vasoconstrictor effects through the same TP receptor-mediated pathway. This vasoconstrictor property suggests a potential pathological role for 8-iso-PGE1 in conditions of elevated oxidative stress, such as hypertension and atherosclerosis.

Signaling Pathways

The signaling pathways of 8-iso-PGE1 are not fully elucidated. However, based on the actions of 8-iso-PGE2 and PGE1, several potential pathways can be proposed.

-

TP Receptor-Mediated Signaling: Activation of TP receptors by 8-iso-PGE1 would likely lead to the coupling of Gq/11 G-proteins, resulting in the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction.

-

EP Receptor-Mediated Signaling: It is also plausible that 8-iso-PGE1 interacts with the four subtypes of prostaglandin E receptors (EP1, EP2, EP3, and EP4), albeit likely with different affinities than PGE1. PGE1 itself exhibits diverse signaling depending on the receptor subtype.

-

EP1 receptors are coupled to Gq and mediate increases in intracellular Ca2+.[8]

-

EP2 and EP4 receptors are coupled to Gs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[8][9]

-

EP3 receptors are primarily coupled to Gi, which inhibits adenylyl cyclase and decreases cAMP levels.[8]

-

The net effect of 8-iso-PGE1 on a particular cell type would therefore depend on the relative expression of these different receptor subtypes.

Neuroprotective and Anti-inflammatory Effects

While the direct effects of 8-iso-PGE1 on the nervous system are not well-defined, its parent compound, PGE1, has demonstrated neuroprotective effects in models of cerebral ischemia and hemin-induced toxicity.[10][11] PGE1 has been shown to suppress oxidative stress and reduce neuronal apoptosis through the activation of the Nrf2/HO-1 signaling pathway.[10] Furthermore, PGE1 exhibits anti-inflammatory properties by inhibiting neutrophil adherence to endothelial cells and modulating cytokine production.[12][13][14] It remains to be determined whether 8-iso-PGE1 shares these protective and anti-inflammatory actions.

Data Presentation: Dose-Dependent Effects of PGE1

| Compound | Cell/Tissue Type | Effect | Effective Concentration | Citation |

| PGE1 | Mouse Cortical Neurons | Neuroprotection against hemin-induced toxicity | 10 - 100 nM | [10] |

| PGE1 | Human Monocytes | Potentiation of IL-1 production | Dose-dependent | [15] |

| PGE1 | Human Umbilical Vein Endothelial Cells | Decreased monocyte adhesion | Pretreatment | [14] |

| PGE1 | Trigeminal Ganglion Neurons | Increased inward current (Ih) | ED50 = 29.3 nM | [16] |

| PGE1 | Human Megakaryocyte Leukemia Cells | Dose-dependent increase in intracellular Ca2+ | - | [17] |

Experimental Protocols

Quantification of 8-iso-Prostaglandin E1 by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of isoprostanes in biological matrices. The following is a general protocol that can be adapted for the analysis of 8-iso-PGE1.

1. Sample Collection and Storage:

-

Collect blood in tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., butylated hydroxytoluene, BHT).

-

Immediately centrifuge at 4°C to separate plasma.

-

Store plasma or urine samples at -80°C until analysis to prevent auto-oxidation.

2. Sample Preparation (Solid-Phase Extraction - SPE):

-

Spike the sample with a deuterated internal standard (e.g., 8-iso-PGE1-d4) to correct for extraction losses and matrix effects.

-

Acidify the sample to pH 3 with HCl.

-

Condition a C18 SPE cartridge with methanol followed by acidified water.

-

Load the acidified sample onto the SPE cartridge.

-

Wash the cartridge with acidified water and then with a non-polar solvent like hexane to remove non-polar impurities.

-

Elute the isoprostanes with a solvent mixture such as ethyl acetate or a methanol/water mixture.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a C18 reversed-phase column for separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for 8-iso-PGE1 and its internal standard need to be optimized. For the similar 8-iso-PGE2, a transition of m/z 351 -> 315 has been used.[18]

-

In Vitro Assessment of 8-iso-PGE1 Biological Activity

1. Cell Culture:

-

Culture relevant cell types, such as vascular smooth muscle cells, endothelial cells, or neuronal cells, under standard conditions.

-

For experiments, plate cells at an appropriate density and allow them to adhere and grow to the desired confluency.

-

Serum-starve the cells for a period (e.g., 24 hours) before treatment to synchronize them and reduce baseline signaling.

2. Measurement of Intracellular Calcium ([Ca2+]i):

-

Load cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Wash the cells to remove excess dye.

-

Acquire baseline fluorescence measurements using a fluorescence plate reader or a fluorescence microscope.

-

Add 8-iso-PGE1 at various concentrations and record the change in fluorescence over time.

-

Calibrate the fluorescence signal to [Ca2+]i using ionophores and calcium buffers.

3. Measurement of Intracellular cAMP:

-

Treat cells with 8-iso-PGE1 at various concentrations for a defined period.

-

Lyse the cells and measure cAMP levels in the cell lysates using a commercially available Enzyme Immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Visualizations

References

- 1. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 2. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of polyunsaturated fatty acids on vasoconstrictions induced by 8-iso-PGF(2alpha) and 8-iso-PGE(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vasoconstrictor effects of 8-iso-prostaglandin E2 and 8-iso-prostaglandin F(2alpha) on human umbilical vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective effects of prostaglandin E1 on normothermic liver ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cAMP microdomains and L-type Ca2+ channel regulation in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asu.elsevierpure.com [asu.elsevierpure.com]

- 11. Combined prostaglandin E1 and lithium exert potent neuroprotection in a rat model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory effects of prostaglandin E1: in vivo modulation of the formyl peptide chemotactic receptor on the rat neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The prostaglandin E1 analogue, misoprostol, regulates inflammatory cytokines and immune functions in vitro like the natural prostaglandins E1, E2 and E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of prostaglandin E1 on TNF-induced vascular inflammation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Elevation of intracellular calcium ion by prostaglandin E1 and its inhibition by protein kinase C in a human megakaryocyte leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 8-iso Prostaglandin E1 Signaling Cascade and Receptor Interaction

Authored for: Researchers, Scientists, and Drug Development Professionals

December 13, 2025

Abstract

8-iso Prostaglandin E1 (8-iso-PGE1), an isoprostane generated from the non-cyclooxygenase, free-radical-catalyzed peroxidation of lipids, is a bioactive molecule implicated in various physiological and pathological processes.[1][2][3][4] Unlike its enzymatically produced counterpart, PGE1, the signaling mechanisms of 8-iso-PGE1 are less defined, yet of significant interest due to its role as a potential biomarker and mediator of oxidative stress. This technical guide provides a comprehensive overview of the current understanding of the 8-iso-PGE1 signaling cascade, its interaction with prostanoid receptors, and detailed experimental protocols for its study.

Introduction to this compound

8-iso-PGE1 (also known as Ovinonic acid or 8-epi-PGE1) is a member of the isoprostane family, a series of prostaglandin-like compounds formed in vivo.[1] It has been identified in human semen and is known to possess biological activities, including acting as an antispasmodic agent and inducing vasodilation and vasoconstriction in different vascular beds.[1][2][4][5] Understanding its signaling pathways is crucial for elucidating its role in health and disease and for the development of targeted therapeutics.

Receptor Interaction and Binding Affinity

Prostanoids exert their effects by binding to specific G-protein coupled receptors (GPCRs).[6][7] While direct binding studies for 8-iso-PGE1 are not extensively documented, its structural similarity to Prostaglandin E1 (PGE1) suggests it interacts with the prostaglandin E (EP) receptor subtypes. PGE1 is a known agonist of the EP1, EP2, EP3, and EP4 receptors.[8] Furthermore, studies on the related isoprostane, 8-iso-PGE2, have shown that it can activate EP1 and thromboxane (TP) receptors, suggesting a potential for 8-iso-PGE1 to also interact with multiple prostanoid receptor types.[9][10]

The EP receptors are coupled to different G-proteins, initiating distinct downstream signaling cascades upon activation.[11]

-

EP1 Receptor : Couples to Gq, leading to an increase in intracellular calcium.[11][12]

-

EP2 & EP4 Receptors : Couple to Gs, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) levels.[11][12][13]

-

EP3 Receptor : Couples to Gi, inhibiting adenylyl cyclase and decreasing cAMP levels.[11][14]

Quantitative Data on Receptor Interaction

Quantitative data for 8-iso-PGE1 is limited. The table below includes data for the closely related PGE1 and the isoprostane 8-iso-PGE2 to provide context for potential receptor affinities and potencies.

| Ligand | Receptor | Species | Assay Type | Value | Reference |

| PGE1 | EP1 | Mouse | Binding Affinity (Kd) | ~40 nM | [15] |

| PGE1 | EP1, EP2, EP3, EP4, IP | Mouse | Binding Affinity (Ki) | 36, 10, 1.1, 2.1, 33 nM | [8] |

| PGE1 | - | Human | Platelet Aggregation Inhibition (IC50) | 40 nM | [8] |

| 8-iso-PGE2 | - | Human/Rat | U-46619-induced Platelet Aggregation Inhibition (IC50) | 0.5 µM | [16][17] |

| 8-iso-PGE2 | - | Human/Rat | I-BOP-induced Platelet Aggregation Inhibition (IC50) | 5 µM | [16][17] |

Signaling Cascades

The binding of 8-iso-PGE1 to its target receptors initiates intracellular signaling cascades that mediate its physiological effects. The primary pathways are determined by the G-protein coupled to the specific EP receptor subtype.

Caption: Overview of 8-iso-PGE1 potential receptor interactions and G-protein coupling.

EP1 Receptor - Gq Signaling Pathway

Activation of the EP1 receptor by 8-iso-PGE1 would lead to the activation of the Gq protein. This initiates a cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[12] This pathway is typically associated with smooth muscle contraction.[9][10]

Caption: The Gq signaling pathway activated by the EP1 receptor.

EP2/EP4 Receptors - Gs Signaling Pathway

Interaction of 8-iso-PGE1 with EP2 or EP4 receptors activates the stimulatory G-protein, Gs. Gs activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[13][18] cAMP is a crucial second messenger that activates Protein Kinase A (PKA).[19][20] PKA then phosphorylates various downstream targets, leading to cellular responses such as smooth muscle relaxation and vasodilation.[21]

Caption: The Gs signaling pathway activated by EP2 and EP4 receptors.

EP3 Receptor - Gi Signaling Pathway

Conversely, activation of the EP3 receptor stimulates the inhibitory G-protein, Gi. Gi inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[11] This reduction in cAMP prevents the activation of PKA, thereby antagonizing the effects of Gs-coupled receptors and promoting responses like inhibition of neurotransmitter release.[14]

Caption: The Gi signaling pathway activated by the EP3 receptor.

Experimental Protocols

Investigating the 8-iso-PGE1 signaling cascade requires robust and validated methodologies. Below are detailed protocols for key experiments.

Protocol: Quantification of 8-iso-PGE1 by LC-MS/MS

This method allows for the sensitive and specific measurement of 8-iso-PGE1 in biological fluids like urine or plasma.[22][23][24]

Objective: To accurately quantify 8-iso-PGE1 concentrations.

Materials:

-

Biological sample (e.g., urine, plasma)

-

Deuterated internal standard (e.g., PGE1-d4)[8]

-

Solid Phase Extraction (SPE) cartridges

-

Methanol, Acetonitrile, Formic Acid (LC-MS grade)

-

UHPLC system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

Add a known amount of deuterated internal standard to each sample.

-

For plasma, perform alkaline hydrolysis to release esterified isoprostanes.

-

Centrifuge samples to remove particulates.[25]

-

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a low-percentage organic solvent to remove impurities.

-

Elute the isoprostanes using a high-percentage organic solvent (e.g., methyl acetate or ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

Reconstitution & Analysis:

-

Reconstitute the dried extract in a small volume of the initial mobile phase.

-

Inject the sample into the UHPLC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Ionization: Electrospray Ionization (ESI) in negative mode.

-

MS/MS Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both 8-iso-PGE1 and the internal standard.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of 8-iso-PGE1.

-

Calculate the ratio of the peak area of the analyte to the internal standard.

-

Determine the concentration of 8-iso-PGE1 in the samples by interpolating from the standard curve.

-

Caption: A typical experimental workflow for quantifying 8-iso-PGE1 via LC-MS/MS.

Protocol: Radioligand Receptor Binding Assay

This assay determines the affinity of 8-iso-PGE1 for a specific receptor subtype.[26]

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of 8-iso-PGE1.

Materials:

-

Cell membranes or whole cells expressing the receptor of interest (e.g., HEK293 cells transfected with EP1).

-

Radiolabeled ligand (e.g., [3H]-PGE2) specific for the receptor.

-

Unlabeled 8-iso-PGE1 (competitor).

-

Binding buffer.

-

Glass fiber filters and a cell harvester for filtration assay.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Assay Setup (Competition Assay):

-

In a microplate, add a fixed concentration of cell membranes and radiolabeled ligand to each well.

-

Add increasing concentrations of unlabeled 8-iso-PGE1.

-

Include wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of unlabeled specific ligand).

-

-

Incubation:

-

Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter traps the cell membranes with bound radioligand.

-

Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of 8-iso-PGE1.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Isolated Organ Bath Assay

This functional assay measures the physiological response (contraction or relaxation) of a tissue to 8-iso-PGE1.[9][10]

Objective: To determine the potency (EC50) and efficacy of 8-iso-PGE1 in inducing a functional response.

Materials:

-

Isolated tissue preparation (e.g., rat aorta, guinea-pig ileum).[9]

-

Organ bath system with temperature control (37°C) and aeration (95% O2, 5% CO2).

-

Physiological salt solution (e.g., Tyrode's solution).

-

Force-displacement transducer and data acquisition system.

-

8-iso-PGE1 stock solution.

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the animal and dissect the desired tissue.

-

Suspend the tissue in the organ bath chamber filled with physiological salt solution under a resting tension (e.g., 10 mN).[9]

-

-

Equilibration:

-

Allow the tissue to equilibrate for at least 60 minutes, with periodic washes.

-

-

Cumulative Concentration-Response Curve:

-

Add 8-iso-PGE1 to the bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has reached a plateau.[9]

-

Record the change in tension at each concentration.

-

-

Data Analysis:

-

Express the response as a percentage of the maximum contraction or relaxation.

-

Plot the percentage response against the log concentration of 8-iso-PGE1.

-

Fit the data to a sigmoidal dose-response curve to calculate the pEC50 (-log EC50) and the maximum effect (Emax).[9]

-

Conclusion

This compound is a biologically active isoprostane that likely signals through the family of EP receptors, leveraging Gq, Gs, and Gi-coupled pathways to elicit diverse cellular responses. While its specific signaling profile is still under investigation, parallels with PGE1 and other isoprostanes provide a strong framework for future research. The technical protocols outlined in this guide offer robust methods for quantifying 8-iso-PGE1, characterizing its receptor interactions, and elucidating its functional effects. A deeper understanding of these pathways is paramount for drug development professionals and scientists aiming to target the complexities of oxidative stress-related pathologies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. biocompare.com [biocompare.com]

- 3. biocompare.com [biocompare.com]

- 4. 美国GlpBio - this compound | Cas# 21003-46-3 [glpbio.cn]

- 5. This compound | Prostaglandin Receptor | 21003-46-3 | Invivochem [invivochem.com]

- 6. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin receptor - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

- 9. Characterization of prostanoid receptors mediating actions of the isoprostanes, 8-iso-PGE2 and 8-iso-PGF2α, in some isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of prostanoid receptors mediating actions of the isoprostanes, 8-iso-PGE(2) and 8-iso-PGF(2alpha), in some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Roles of EP Receptors in the Regulation of Fluid Balance and Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of 8-iso-prostaglandin E2 and 8-iso-prostaglandin F2 alpha on the release of noradrenaline from the isolated rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 16. caymanchem.com [caymanchem.com]

- 17. caymanchem.com [caymanchem.com]

- 18. byjus.com [byjus.com]

- 19. cAMP microdomains and L-type Ca2+ channel regulation in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Second messengers cAMP and cGMP | PPTX [slideshare.net]

- 21. Mechanisms of prostaglandin E1-induced relaxation in penile resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]

- 23. A comparison of methods for the measurement of 8-isoPGF(2α): a marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. elkbiotech.com [elkbiotech.com]

- 26. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

8-iso-Prostaglandin E1: An In-Depth Technical Guide to a Novel Lipid Peroxidation Product

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-iso-Prostaglandin E1 (8-iso-PGE1), a member of the F2-isoprostane family, is a prostaglandin-like compound generated in vivo from the free radical-catalyzed peroxidation of arachidonic acid, independent of the cyclooxygenase (COX) enzymes. While its counterpart, 8-iso-prostaglandin F2α (8-iso-PGF2α), has been extensively studied and is considered a gold-standard biomarker of oxidative stress, 8-iso-PGE1 remains a less-explored yet potentially significant molecule in cellular signaling and pathophysiology. This technical guide provides a comprehensive overview of the current knowledge on 8-iso-PGE1, focusing on its formation, signaling pathways, and analytical methodologies. Due to the limited specific research on 8-iso-PGE1, this guide will also draw upon the more extensive knowledge of the closely related 8-iso-PGF2α and the enzymatic product, prostaglandin E1 (PGE1), to provide a more complete picture, with appropriate caveats.

Formation of 8-iso-Prostaglandin E1

Isoprostanes, including 8-iso-PGE1, are formed via a well-established free radical-mediated mechanism involving the peroxidation of arachidonic acid. This process is initiated by the abstraction of a hydrogen atom from one of the bis-allylic carbons of arachidonic acid by a reactive oxygen species (ROS). The resulting arachidonyl radical undergoes a series of reactions, including oxygen insertion and endocyclization, to form a bicyclic endoperoxide intermediate, analogous to the prostaglandin G2 (PGG2) formed by COX enzymes. This intermediate is then further reduced and rearranged to yield a variety of isoprostane isomers, including 8-iso-PGE1.

While both enzymatic and non-enzymatic pathways can lead to the formation of isoprostanes, 8-iso-PGF2α generation has been shown to occur through both chemical lipid peroxidation and prostaglandin-endoperoxide synthases (PGHS).[1] It is plausible that 8-iso-PGE1 is also generated through similar dual pathways.

Quantitative Data

Quantitative data for 8-iso-PGE1 in biological matrices are scarce compared to 8-iso-PGF2α. The majority of studies on lipid peroxidation biomarkers focus on the F-series isoprostanes. One study has reported the presence of 8-iso-PGE1 in human semen at a concentration of 7 µg/ml.[2] However, systemic levels in plasma and urine, and their correlation with disease states, remain largely uncharacterized. For context, typical plasma and urine concentrations of the related 8-iso-PGF2α are presented in the tables below. It is important to note that these values are for a different isoprostane and should not be directly extrapolated to 8-iso-PGE1.

| Biological Fluid | Condition | Mean Concentration of 8-iso-PGF2α (pg/mL) | Reference |

| Plasma | Healthy Controls | 84.3 ± 18.9 | [3] |

| Plasma | Severe Traumatic Brain Injury | 572.1 ± 157.5 | [3] |

| Plasma | Healthy Controls | 150.9 ± 61.6 | [4] |

| Plasma | Hemodialysis Patients | 389.8 ± 148.3 | [4] |

| Plasma | CAPD Patients | 254.3 ± 76.6 | [4] |

| Serum | Healthy Controls | Median: <30.46 | [5] |

| Serum | Community-Acquired Pneumonia | Median: >30.46 | [5] |

Table 1. Plasma and Serum Concentrations of 8-iso-PGF2α in Human Studies.

| Biological Fluid | Condition | Mean Concentration of 8-iso-PGF2α (pmol/mmol creatinine) | Reference |

| Urine | Healthy Controls | 77 (Interquartile range: 61-101) | [6] |

| Urine | Coronary Heart Disease Patients | 139 (Interquartile range: 93-231) | [6] |

Table 2. Urinary Concentrations of 8-iso-PGF2α in Human Studies.

Signaling Pathways of 8-iso-Prostaglandin E1

Prostaglandins exert their biological effects by binding to a family of G-protein coupled receptors (GPCRs). Prostaglandin E1 (PGE1) and the structurally similar Prostaglandin E2 (PGE2) signal through four E-prostanoid (EP) receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways. It is highly probable that 8-iso-PGE1 also interacts with these EP receptors, though its specific binding affinities and downstream effects may differ from those of PGE1.

-

EP1 Receptor: Coupled to Gαq, its activation leads to an increase in intracellular calcium concentration ([Ca2+]i) via the phospholipase C (PLC) pathway.[7]

-

EP2 and EP4 Receptors: Coupled to Gαs, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[7]

-

EP3 Receptor: Primarily coupled to Gαi, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.[7]

PGE1 has been shown to cause a rapid and dose-dependent increase in cAMP levels, and also to elevate cytoplasmic free Ca2+ concentration.[8] The activation of Gαq/11 signaling pathway and ATP-sensitive potassium channels have been implicated in the cardioprotective effects of PGE1 preconditioning.

Experimental Protocols

Quantification of 8-iso-Prostaglandin E1 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation (Solid-Phase Extraction)

-

Objective: To extract and concentrate 8-iso-PGE1 from biological fluids (e.g., plasma, urine) and remove interfering substances.

-

Materials:

-

C18 Solid-Phase Extraction (SPE) cartridges

-

Methanol

-

Ethyl acetate

-

Hexane

-

Formic acid

-

Internal standard (e.g., 8-iso-Prostaglandin E1-d4)

-

-

Procedure:

-

Spike the sample with the internal standard.

-

Acidify the sample to pH 3 with formic acid.

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Wash the cartridge with hexane to remove non-polar lipids.

-

Elute 8-iso-PGE1 with ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Objective: To separate 8-iso-PGE1 from other isomers and quantify it using tandem mass spectrometry.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Reversed-phase C18 column.

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions (to be optimized):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

-

Flow Rate: Appropriate for the column dimensions.

-

Column Temperature: e.g., 40 °C.

-

-

Mass Spectrometry Conditions (to be optimized):

-

Ionization Mode: Negative ESI.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 8-iso-PGE1 and its internal standard. The exact m/z values will need to be determined by infusion of a pure standard. For 8-iso-PGE2, a precursor ion of m/z 351.2 and product ions of m/z 271.2 and 333.2 have been used.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

-

Conclusion

8-iso-Prostaglandin E1 is a potentially important but understudied product of lipid peroxidation. While its formation is understood to occur via free radical-mediated oxidation of arachidonic acid, detailed quantitative data and specific signaling pathways remain to be fully elucidated. The analytical methods developed for other isoprostanes, particularly LC-MS/MS, provide a strong foundation for the future investigation of 8-iso-PGE1. Further research into this molecule is warranted to understand its role as a biomarker of oxidative stress and its potential involvement in various physiological and pathological processes. This guide provides a framework for researchers and drug development professionals to begin exploring the significance of 8-iso-PGE1.

References

- 1. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Reactome | Prostaglandin E synthase isomerizes PGH2 to PGE2 [reactome.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of G(alphaq/11) protein and ATP-sensitive potassium channels on prostaglandin E(1) preconditioning in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

The Role of 8-iso-Prostaglandin E1 in the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of 8-iso-Prostaglandin E1 (8-iso-PGE1) and its putative role in the inflammatory response. While direct research on 8-iso-PGE1 is limited, this document synthesizes available data on related isoprostanes and prostaglandins, particularly Prostaglandin E1 (PGE1) and 8-iso-Prostaglandin F2α (8-iso-PGF2α), to extrapolate potential mechanisms of action. This guide covers the biosynthesis of isoprostanes, potential signaling pathways, and their effects on key inflammatory cells and processes. Detailed experimental protocols for the quantification of related compounds are provided, and key signaling pathways are visualized. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the nuanced roles of lipid mediators in inflammation.

Introduction to 8-iso-Prostaglandin E1

Prostaglandins are a class of lipid compounds derived from fatty acids that play crucial roles in various physiological and pathological processes, including inflammation.[1] While the roles of enzymatically produced prostaglandins like PGE2 are well-established in inflammation, there is a growing interest in the biological activities of isoprostanes, which are prostaglandin isomers formed non-enzymatically via free radical-catalyzed peroxidation of arachidonic acid.[2][3] 8-iso-Prostaglandin E1 (8-iso-PGE1), also known as Ovinonic acid, is an isoprostane that has been identified in human semen and is known to possess vasoconstrictor properties.[4][5] Although its direct and specific role in the inflammatory cascade is not yet well-elucidated, its structural similarity to other prostaglandins suggests it may have significant, yet uncharacterized, immunomodulatory functions. This guide will explore the potential role of 8-iso-PGE1 in inflammation by examining the established functions of its structural analogs.

Biosynthesis of 8-iso-Prostaglandin E1

Unlike canonical prostaglandins synthesized by cyclooxygenase (COX) enzymes, isoprostanes are primarily generated through a non-enzymatic, free-radical-mediated mechanism.[2] However, some studies suggest that COX enzymes may also contribute to the formation of certain isoprostanes.[2][6] The biosynthesis of 8-iso-PGE1 is believed to follow the general pathway of isoprostane formation.

Signaling Pathways

The precise signaling pathways activated by 8-iso-PGE1 have not been fully characterized. However, based on the actions of PGE1 and other prostaglandins, it is likely that 8-iso-PGE1 exerts its effects through binding to one or more of the prostanoid E (EP) receptors, which are G-protein coupled receptors.[3][7] PGE1 is known to bind to EP receptors, leading to downstream effects that are often mediated by changes in intracellular cyclic AMP (cAMP) levels.[8][9]

Role in Inflammatory Response

While direct evidence for 8-iso-PGE1 is scarce, the actions of PGE1 and other isoprostanes provide a framework for its potential role in inflammation. PGE1 generally exhibits anti-inflammatory properties.[10][11]

Effects on Neutrophils

Neutrophils are key effector cells in the acute inflammatory response.[12] PGE1 has been shown to inhibit several neutrophil functions, suggesting a role in dampening acute inflammation.

-

Chemotaxis and Adherence: PGE1 can inhibit neutrophil chemotaxis and adherence to endothelial cells.[11][13][14] This is a critical step in the recruitment of neutrophils to sites of inflammation. The proposed mechanism involves the downregulation of adhesion molecules like ICAM-1 on endothelial cells.[14]

-

Reactive Oxygen Species (ROS) Production: PGE1 can decrease the generation of reactive oxygen species by neutrophils, thereby limiting tissue damage.[15][16]

-

Lysosomal Enzyme Release: In vivo and in vitro studies have demonstrated that PGE1 inhibits the release of lysosomal enzymes from neutrophils.[11]

Effects on Macrophages

Macrophages play a central role in both the initiation and resolution of inflammation.[17] PGE1 has been shown to modulate macrophage activity, often leading to a more anti-inflammatory phenotype.

-

Cytokine Production: PGE1 can suppress the production of pro-inflammatory cytokines such as IL-6 and IL-8.[18][19] Conversely, it has been shown to enhance the production of the anti-inflammatory cytokine IL-10 in some contexts.[20]

-

Macrophage Infiltration: Studies in models of glomerulonephritis have shown that PGE1 can suppress macrophage infiltration and activation.[21]

-

Phagocytosis: PGE1 has been reported to decrease neutrophil phagocytosis.[15]

In contrast to the anti-inflammatory effects of PGE1, the related isoprostane 8-isoprostane (likely 8-iso-PGF2α) has been shown to increase the expression of the pro-inflammatory chemokine IL-8 in human macrophages through the activation of MAP kinases.[22] This highlights the potentially complex and context-dependent roles of different isoprostanes.

Effects on Vascular Permeability

Increased vascular permeability is a hallmark of acute inflammation. PGE1 has been demonstrated to reduce increases in vascular permeability induced by various inflammatory mediators like histamine and bradykinin.[23] This effect is associated with the preservation of tight junctions between endothelial cells.[23]

Quantitative Data Summary

The following tables summarize quantitative data from studies on PGE1 and related compounds, illustrating their effects on various inflammatory parameters.

Table 1: Effect of PGE1 on Neutrophil Function

| Parameter | Cell/System | Treatment | Concentration | Effect | Reference |

| Free Oxygen Radical Production | Human Whole Blood | Intra-arterial PGE1 | 10 µg over 30 min | 13 ± 8% decrease | [16] |

| Neutrophil Filterability | Human Whole Blood | Intra-arterial PGE1 | 10 µg over 30 min | Reduced ischemia-induced decrease | [16] |

Table 2: Effect of PGE Subtypes on Cytokine Production in LPS-Stimulated PBMCs

| Cytokine | Treatment | IC50 / Effect | Reference |

| TNF-α | PGE1, PGE2, PGE3 | ~0.5 x 10-7 M (inhibition) | [20] |

| IL-6 | PGE1, PGE2, PGE3 | No effect | [20] |

| IL-10 | PGE1, PGE2, PGE3 | Increased to ~200% of control | [20] |

Table 3: Effect of PGE1 on Cytokine Levels in Cardiac Surgery Patients

| Cytokine | Group | Preoperative (pg/mL) | 60 min post-declamping (pg/mL) | p-value (vs control) | Reference |

| IL-6 | PGE1 | 8.2 ± 3.1 | 215 ± 89 | < 0.01 | [24] |

| Control | 9.1 ± 4.2 | 456 ± 154 | [24] | ||

| IL-8 | PGE1 | 12.5 ± 5.3 | 158 ± 76 | < 0.01 | [24] |

| Control | 13.1 ± 6.8 | 321 ± 123 | [24] |

Experimental Protocols

Accurate quantification of isoprostanes is crucial for understanding their biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high specificity and sensitivity.[25]

Quantification of 8-iso-PGF2α in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for 8-iso-PGF2α, a structurally related and commonly measured isoprostane.[25]

Objective: To quantify the concentration of 8-iso-PGF2α in human plasma.

Materials:

-

Human plasma samples

-

8-iso-PGF2α standard

-

8-iso-PGF2α-d4 (internal standard)

-

Methanol (MeOH)

-

Acetonitrile

-

Formic acid

-

Water (HPLC grade)

-

C18 solid-phase extraction (SPE) cartridges

-

LC-MS/MS system with a C18 core-shell column

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 500 µL of plasma, add the internal standard (8-iso-PGF2α-d4).

-

Perform protein precipitation with acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the isoprostanes with a suitable solvent (e.g., methanol or ethyl acetate).

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the analytes using a C18 column with a gradient elution of water and methanol/acetonitrile containing formic acid.

-

Detect and quantify the analytes using tandem mass spectrometry in negative ion mode, monitoring specific precursor-to-product ion transitions for 8-iso-PGF2α and its deuterated internal standard.

-

Calibration Curve: Prepare a series of calibration standards by spiking known amounts of 8-iso-PGF2α into a blank plasma matrix and process them alongside the unknown samples.

Conclusion and Future Directions

The available evidence, largely extrapolated from studies on PGE1 and other isoprostanes, suggests that 8-iso-PGE1 may function as a modulator of the inflammatory response, potentially exerting anti-inflammatory effects on neutrophils and macrophages and influencing vascular permeability. However, the direct biological activities and signaling pathways of 8-iso-PGE1 remain largely unexplored.

Future research should focus on:

-

Synthesizing and purifying 8-iso-PGE1 to enable direct in vitro and in vivo studies.

-

Characterizing the binding affinity of 8-iso-PGE1 for the different EP receptor subtypes.

-

Investigating the effects of 8-iso-PGE1 on primary human inflammatory cells , including neutrophils, macrophages, and lymphocytes.

-

Elucidating the downstream signaling cascades activated by 8-iso-PGE1 in these cells.

-

Developing and validating specific and sensitive assays for the quantification of 8-iso-PGE1 in biological fluids to assess its relevance in inflammatory diseases.

A deeper understanding of the role of 8-iso-PGE1 in inflammation could open new avenues for the development of novel therapeutic strategies for a wide range of inflammatory disorders.

References

- 1. Prostaglandin - Wikipedia [en.wikipedia.org]

- 2. Reinterpreting the best biomarker of oxidative stress:The 8-iso-prostaglandin F2α/prostaglandin F2α ratio shows complex origins of lipid peroxidation biomarkers in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-iso Prostaglandin E1 | Prostaglandin Receptor | 21003-46-3 | Invivochem [invivochem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Formation of 8-isoprostaglandin F2alpha and prostaglandin E2 in carrageenan-induced air pouch model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The prostaglandin E1 analogue, misoprostol, regulates inflammatory cytokines and immune functions in vitro like the natural prostaglandins E1, E2 and E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. differencebetween.com [differencebetween.com]

- 11. Anti-inflammatory effects of prostaglandin E1: in vivo modulation of the formyl peptide chemotactic receptor on the rat neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Prostanoids and Resolution of Inflammation – Beyond the Lipid-Mediator Class Switch [frontiersin.org]

- 13. PGE1 inhibits neutrophil adherence and neutrophil-mediated injury to cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prostaglandin E1 protects against ischemia-reperfusion injury of the liver by inhibition of neutrophil adherence to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibitory effect of prostaglandin E1 on human neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neutrophil function in peripheral arterial occlusive disease: the effects of prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Modulation of macrophage activation by prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [Prostaglandin E1 reduces reperfusion injury of myocardium by inhibiting cytokines production during cardiac surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Prostaglandin E1 reduces reperfusion injury of myocardium by inhibiting cytokines production during cardiac surgery-Academax [flo.academax.com]

- 20. The modulatory effects of prostaglandin-E on cytokine production by human peripheral blood mononuclear cells are independent of the prostaglandin subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Prostaglandin E1 suppresses macrophage infiltration and ameliorates injury in an experimental model of macrophage-dependent glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 8-isoprostane increases expression of interleukin-8 in human macrophages through activation of mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Suppression by prostaglandin E1 of vascular permeability induced by vasoactive inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Prostaglandin E1 reduces myocardial reperfusion injury by inhibiting proinflammatory cytokines production during cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Vasoconstrictor Activity of 8-iso Prostaglandin E1

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-iso Prostaglandin E1 (8-iso-PGE1) is a member of the F2-isoprostane family, produced via non-cyclooxygenase, free-radical catalyzed peroxidation of arachidonic acid. While its precise quantitative vasoconstrictor potency remains to be fully elucidated in publicly available literature, existing evidence points to its role as a vasoconstrictor, particularly in the pulmonary circulation. This technical guide synthesizes the current understanding of the vasoconstrictor activity of 8-iso-PGE1, drawing upon data from closely related isoprostanes where direct data for 8-iso-PGE1 is unavailable. The primary mechanism of action is believed to be through the activation of the thromboxane A2 (TP) receptor, leading to downstream signaling cascades in vascular smooth muscle cells. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the pertinent signaling pathways and experimental workflows.

Quantitative Data on Vasoconstrictor Activity

Direct quantitative data, such as EC50 values for the vasoconstrictor effect of 8-iso-PGE1, is limited in currently accessible literature. An early study by Nakano and Kessinger (1970) reported that 8-iso-PGE1 is a pulmonary vasoconstrictor in dogs with a potency similar to that of Prostaglandin F2α (PGF2α). However, the full dataset from this study is not widely available.

To provide a quantitative context, data from the closely related and more extensively studied isoprostane, 8-iso-Prostaglandin E2 (8-iso-PGE2), is presented below. It is important to note that while structurally similar, the potencies of these compounds may differ.

Table 1: Vasoconstrictor Potency of 8-iso-PGE2 and Antagonist Affinities

| Agonist/Antagonist | Preparation | Parameter | Value | Reference |

| 8-iso-Prostaglandin E2 | Human Umbilical Vein | pEC50 | 6.90 ± 0.03 | [1] |

| 8-iso-Prostaglandin F2α | Human Umbilical Vein | pEC50 | 6.10 ± 0.04 | [1] |

| ICI-192,605 (TP Antagonist) | Human Umbilical Vein (vs. 8-iso-PGE2) | pKB | 8.91 ± 0.04 | [1] |

| SQ-29548 (TP Antagonist) | Human Umbilical Vein (vs. 8-iso-PGE2) | pA2 | 8.07 ± 0.07 | [1] |

| 8-iso-Prostaglandin F2α | Piglet Retinal Vessels | EC50 | 5.9 ± 0.5 nM | [2] |

| U-46619 (TP Agonist) | Rat Heart (coronary flow reduction) | ED50 | 4.7 ± 2.2 nmol | [3] |

| 8-epi PGF2α | Rat Heart (coronary flow reduction after oxidative stress) | ED50 | 52.6 ± 12.7 nmol | [3] |

pEC50 = -log(EC50); pKB and pA2 are measures of antagonist affinity.

Signaling Pathways of 8-iso-Prostaglandin E1-Mediated Vasoconstriction

The vasoconstrictor activity of 8-iso-PGE1 and related isoprostanes is primarily mediated through the activation of the G-protein coupled thromboxane A2 receptor (TP receptor) on vascular smooth muscle cells.

TP Receptor Activation and G-Protein Coupling

Upon binding of 8-iso-PGE1 to the TP receptor, a conformational change is induced, leading to the activation of the heterotrimeric G-protein, Gq/11. The activated α-subunit of Gq/11 dissociates and subsequently activates phospholipase C (PLC).

Downstream Signaling Cascade

Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ leads to the formation of a Ca2+-calmodulin complex, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to actin-myosin cross-bridge cycling and smooth muscle contraction. Simultaneously, DAG activates protein kinase C (PKC), which can contribute to the contractile response through various mechanisms, including the phosphorylation of contractile proteins.

Calcium Sensitization Pathway

There is also evidence suggesting that isoprostanes can induce vasoconstriction through a calcium sensitization pathway, possibly involving the activation of RhoA and its downstream effector, Rho-kinase. Rho-kinase can inhibit myosin light chain phosphatase (MLCP), thereby increasing the phosphorylation state of the myosin light chain for a given level of intracellular Ca2+, leading to enhanced contraction.

Experimental Protocols

The vasoconstrictor activity of 8-iso-PGE1 can be assessed using various in vitro and in vivo experimental models.

In Vitro Vascular Reactivity Assay using Isolated Arterial Rings

This is a classic pharmacological method to determine the contractile or relaxant effects of a substance on isolated blood vessels.

Objective: To determine the concentration-response relationship of 8-iso-PGE1-induced vasoconstriction in isolated arterial rings.

Materials:

-

Tissue: Thoracic aorta or pulmonary artery from a suitable animal model (e.g., rat, rabbit).

-

Organ Bath System: Including a temperature-controlled chamber, a force transducer, and a data acquisition system.

-

Krebs-Henseleit Solution: (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. The solution should be continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.

-

8-iso-Prostaglandin E1: Stock solution of known concentration.

-

Vasoconstrictor Agent (for pre-contraction studies): e.g., Phenylephrine or KCl.

-

Dissection Tools: Fine scissors, forceps.

Procedure:

-

Tissue Preparation: Euthanize the animal according to approved ethical protocols. Carefully dissect the desired artery and place it in cold Krebs-Henseleit solution. Clean the artery of adhering connective and adipose tissue and cut it into rings of 2-4 mm in length.

-

Mounting: Suspend the arterial rings in the organ baths filled with Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to a force transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension of 1.5-2.0 g, washing the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

-

Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 80 mM). After washing and returning to baseline, assess endothelium integrity by pre-contracting with phenylephrine (e.g., 1 µM) and then inducing relaxation with acetylcholine (e.g., 10 µM).

-

Concentration-Response Curve: After a final washout and return to baseline, add cumulative concentrations of 8-iso-PGE1 to the organ bath, allowing the contractile response to stabilize at each concentration before adding the next.

-

Data Analysis: Record the contractile force at each concentration and plot a concentration-response curve. Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).

Isolated Perfused Lung Model

This ex vivo model allows for the study of the effects of substances on the pulmonary vasculature in a more integrated system than isolated arterial rings.

Objective: To assess the effect of 8-iso-PGE1 on pulmonary arterial pressure.

Materials:

-

Animal Model: e.g., Rat or rabbit.

-

Isolated Perfused Lung System: Including a ventilator, a perfusion pump, a pressure transducer, and a heated and humidified chamber.

-

Perfusate: Krebs-Henseleit solution or a similar physiological salt solution, often containing a colloid like albumin.

-

8-iso-Prostaglandin E1: For administration into the perfusate.

-

Surgical Instruments: For cannulation of the trachea and pulmonary artery.

Procedure:

-

Surgical Preparation: Anesthetize the animal and cannulate the trachea for ventilation. Open the thoracic cavity and cannulate the pulmonary artery and left atrium.

-

Lung Isolation and Perfusion: Isolate the heart-lung block and transfer it to the perfusion apparatus. Begin perfusion of the pulmonary circulation with the physiological salt solution at a constant flow rate and ventilate the lungs with a suitable gas mixture (e.g., 95% O2 / 5% CO2).

-

Equilibration: Allow the preparation to stabilize until a steady baseline pulmonary arterial pressure is achieved.

-

Drug Administration: Infuse 8-iso-PGE1 into the pulmonary arterial inflow at various concentrations.

-

Data Acquisition and Analysis: Continuously monitor and record the pulmonary arterial pressure. Analyze the change in pressure from baseline at each concentration of 8-iso-PGE1.

Conclusion

8-iso-Prostaglandin E1 is an isoprostane with recognized vasoconstrictor properties, particularly within the pulmonary vasculature. While direct and comprehensive quantitative data on its potency are not extensively available, studies on the closely related 8-iso-PGE2 strongly suggest that its mechanism of action involves the activation of thromboxane (TP) receptors. This activation triggers downstream signaling cascades involving Gq/11, phospholipase C, and subsequent increases in intracellular calcium, as well as potential calcium-sensitizing pathways involving Rho-kinase. The experimental protocols detailed in this guide provide robust methods for the further characterization of the vasoconstrictor activity of 8-iso-PGE1 and for the investigation of potential therapeutic interventions targeting this pathway. Further research is warranted to fully elucidate the specific quantitative pharmacology of 8-iso-PGE1 and its precise role in vascular physiology and pathophysiology.

References

8-iso Prostaglandin E1 in Human Semen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in a wide array of biological processes, including inflammation, pain, fever, and reproduction.[1] In the context of male reproductive health, prostaglandins, which are found in high concentrations in human seminal fluid, are of significant interest.[2] This technical guide focuses specifically on 8-iso Prostaglandin E1 (8-iso PGE1), an isoprostane found in human semen.[3] Isoprostanes are prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of essential fatty acids. This guide will delve into the quantitative data available, detail experimental protocols for its measurement, and illustrate its known signaling pathways in human sperm.

Quantitative Data on Prostaglandins in Human Semen

The concentration of various prostaglandins in human seminal fluid has been a subject of investigation, particularly in relation to fertility. The following table summarizes the reported concentrations of this compound and related prostaglandins in the semen of fertile and infertile men.

| Prostaglandin | Population | Mean Concentration (± SD) or Range | Method of Analysis | Reference |

| This compound | Pooled Semen | 7 µg/mL | Mass Spectrometry | [3] |

| Prostaglandin E (PGE) | Fertile Men (n=5) | 52.7 ± 9.9 µg/mL | Not Specified | [4][5] |

| Prostaglandin E (PGE) | Infertile Men (n=12) | 22.1 ± 2.76 µg/mL | Not Specified | [4][5] |

| Prostaglandin E (PGE) | Fertile Men (n=23) | 73 µg/mL (Range: 2-272 µg/mL) | Not Specified | [6] |

| Prostaglandin E (PGE) | Normal Men (n=15) | 23-89 µg/mL (for PGE and 19-OH PGE) | Not Specified | [7] |

| 19-hydroxy Prostaglandin E | Fertile Men (n=23) | 267 µg/mL (Range: 53-1094 µg/mL) | Not Specified | [6] |

Experimental Protocols

The accurate quantification of this compound and other prostaglandins in seminal fluid is critical for research. The two primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme Immunoassay (EIA).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific analytical technique for the comprehensive profiling of prostaglandins.[1]

Principle: This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. A chemical derivatization step is necessary to convert the non-volatile and thermally labile prostaglandin molecules into volatile and thermally stable compounds suitable for GC analysis. Following separation, the derivatized prostaglandins are ionized, fragmented, and detected, allowing for their identification and quantification.[1]

General Protocol:

-

Sample Preparation: Seminal fluid is typically subjected to extraction to isolate the lipid fraction containing prostaglandins. This often involves liquid-liquid extraction with organic solvents.

-

Purification: The extract may be further purified using techniques like silicic acid chromatography to separate different classes of prostaglandins.[8]

-

Derivatization: The purified prostaglandins are chemically modified to increase their volatility. A common method is the formation of methoxime-methyl ester-trimethylsilyl ether derivatives.[8]

-

GC-MS Analysis: The derivatized sample is injected into the gas chromatograph. The compounds are separated based on their boiling points and affinity for the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.[9][10][11]

Enzyme Immunoassay (EIA)

EIA is a high-throughput method for quantifying prostaglandins and is available in commercial kits.[12]

Principle: This assay typically employs a competitive inhibition enzyme immunoassay technique. A microtiter plate is pre-coated with the target prostaglandin. Standards or samples are added to the wells, along with a biotin-conjugated antibody specific to the prostaglandin. The prostaglandin in the sample competes with the coated prostaglandin for binding to the antibody. Subsequently, an avidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated antibody. After the addition of a substrate solution, the color development is inversely proportional to the amount of prostaglandin in the sample.[13]

General Protocol (based on a commercial kit for a related compound): [13]

-

Sample Preparation: Semen samples are centrifuged to separate the seminal plasma. The plasma may require dilution.

-

Assay Procedure:

-

Add standards and samples to the appropriate wells of the pre-coated microplate.

-

Add the biotin-conjugated antibody to each well.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add avidin-conjugated HRP and incubate.

-

Wash the plate again.

-

Add the TMB substrate solution and incubate for color development.

-

Stop the reaction with an acid solution.

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The concentration of the prostaglandin in the samples is determined by comparing their absorbance to a standard curve.[13]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Prostaglandin E1 in Human Sperm

Prostaglandin E1 (PGE1) plays a significant role in sperm function by inducing an influx of calcium, which is a critical step for the acrosome reaction.[2][14] The signaling pathway is initiated by the binding of PGE1 to a specific receptor on the sperm membrane.

Caption: Signaling pathway of Prostaglandin E1 in human sperm leading to the acrosome reaction.

This pathway highlights that PGE1 binds to a Gq/11-coupled E prostanoid receptor on the human sperm membrane.[14][15] This activation stimulates Phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3). IP3 then activates calcium channels, resulting in an influx of extracellular calcium.[14][15] This increase in intracellular calcium is a key trigger for the acrosome reaction, an essential step in fertilization.[2][14][15]

Experimental Workflow for Comparative Analysis of Prostaglandin Levels

The following diagram illustrates a typical workflow for a study comparing prostaglandin levels between fertile and infertile men.

Caption: A typical experimental workflow for comparing prostaglandin levels in different populations.

Conclusion

This compound is a significant component of human seminal fluid, and its concentration, along with other prostaglandins, may have implications for male fertility. The methodologies of GC-MS and EIA provide robust tools for its quantification, enabling further research into its precise physiological roles. The elucidation of its signaling pathway in sperm, particularly its ability to trigger calcium influx and the acrosome reaction, underscores its potential importance in the fertilization process. This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals interested in the role of this compound in male reproductive health. Further research is warranted to fully understand the clinical significance of 8-iso PGE1 levels and the potential for therapeutic interventions targeting its pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Prostaglandins induce calcium influx in human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 8-isoprostaglandins: evidence for eight compounds in human semen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Seminal prostaglandins in infertile men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Seminal prostaglandins in infertile men. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. scispace.com [scispace.com]

- 7. Role of seminal prostaglandins in male fertility. I. Relationship of prostaglandin E and 19-OH prostaglandin E with seminal parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin E1 and E2 in bovine semen: quantification by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of prostaglandins. Gas chromatography-mass spectrometry in the determination of prostaglandins in semen - Proceedings of the Analytical Division of the Chemical Society (RSC Publishing) [pubs.rsc.org]

- 10. Gas chromatography--mass spectrometry assay for prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gas chromatographic determination of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. elkbiotech.com [elkbiotech.com]

- 14. A new prostaglandin E receptor mediates calcium influx and acrosome reaction in human spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A new prostaglandin E receptor mediates calcium influx and acrosome reaction in human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Urinary 8-iso-Prostaglandin F2α

A Representative Isoprostane for Oxidative Stress Measurement

Introduction